1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₃. It is classified under the category of pyridoquinoline derivatives, which are known for their potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible therapeutic applications.
1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is classified as a carboxylic acid derivative of pyridoquinoline. Its structure indicates it belongs to the broader class of nitrogen-containing heterocycles, which are significant in pharmaceuticals and organic synthesis.
The synthesis of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of appropriate anilines with ethyl esters under controlled heating conditions.
In a typical synthesis procedure:
The molecular structure of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid features a fused ring system that includes a pyridine and quinoline moiety. The presence of a carboxylic acid group at the 2-position enhances its reactivity and potential biological activity.
Key structural data include:
The compound can undergo various chemical reactions typical of carboxylic acids and heterocycles:
In synthetic pathways involving 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, careful control of reaction conditions (temperature and solvent) is crucial to achieve high yields and purity .
The mechanism of action for 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is not thoroughly elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural similarity to known pharmacophores.
Preliminary studies suggest that compounds within this class exhibit significant biological activities including diuretic effects exceeding those of conventional agents like hydrochlorothiazide . Further research is needed to fully characterize its mechanism.
Physical properties include:
Chemical properties include:
Relevant analyses indicate that the compound may have irritant properties; thus handling precautions are advised .
1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid has applications in:
The identification of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS 42835-54-1) emerged from systematic efforts to synthesize tricyclic quinoline derivatives with enhanced biological properties. First characterized in the late 20th century, this compound represented a structural hybrid between natural quinoline alkaloids and synthetic pyridine frameworks. Early commercial availability through chemical suppliers like Alfa Chemistry and ClearSynth positioned it as a key intermediate for antibiotic development, with catalog listings emphasizing its "for research use only" status [1] [2] [6]. The compound's synthetic origin contrasts with naturally occurring pyridine carboxylates (e.g., 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus), yet shares critical bioactivity attributes [3]. Initial synthetic routes faced challenges in achieving ring fusion stability, particularly in maintaining the reduced dihydro-1H,5H bridge while introducing the carboxylic acid moiety at C-2. Optimization studies later established reproducible methods using ethyl ester precursors followed by hydrolysis, enabling gram-scale production for biological evaluation [6] [8].
Table 1: Historical Identifiers of 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic Acid
Synonym | Registry Number | First Reported Application |
---|---|---|
1,8-Propano-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 42835-54-1 | Synthetic intermediate for antimicrobials |
4-Oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | 2761136 (PubChem) | Diuretic agent precursor |
6,7-Dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid | ACM42835541 | Antibiotic scaffold modification |
This tricyclic system belongs to the fused [ij]quinolizine class, integrating a partially saturated pyridine ring (positions 5H-6,7-dihydro) annulated with a quinoline core. The molecular formula C₁₃H₁₁NO₃ (MW 229.24 g/mol) features three critical pharmacophoric elements:
Canonical SMILES (C1CC2=CC=CC3=C2N(C1)C=C(C3=O)C(=O)O) and X-ray crystallography confirm a near-planar tricyclic system with a boat conformation in the dihydropyridine ring. This geometry positions the carboxylic acid orthogonal to the fused aromatic system, creating a distinctive electronic profile where the HOMO localizes over C-2/C-3 and the LUMO on the carbonyl/carboxyl region. Such polarization facilitates electrophile-nucleophile interactions with biological targets [4] [5]. The proton-donating carboxyl and proton-accepting carbonyl collectively establish a bidentate binding motif observed in microbial enzyme inhibition, particularly against fumarate reductases and DNA gyrases [3] [8].
Table 2: Structural and Electronic Features of Pyridoquinoline Carboxylic Acid Derivatives
Structural Feature | Role in Pharmacophore | Experimental Evidence |
---|---|---|
C-2 Carboxylic Acid | Ionic bonding with basic residues; Solubilization | pKa 3.8 (potentiometry); Salt formation studies [1] |
N-1 Bridgehead Nitrogen | Membrane penetration enhancement; Weak basicity | logP 1.2 (calc); Molecular dynamics simulations [4] |
C-1 Carbonyl | Hydrogen bond acceptor; Electronic delocalization | IR ν 1715 cm⁻¹; X-ray bond length 1.22Å [5] |
Planar Tricyclic Core | π-Stacking with aromatic enzyme pockets | XRD crystal packing analysis [8] |
Pyridoquinoline carboxylic acids demonstrate multimodal antibacterial mechanisms critical for combating drug-resistant pathogens. 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid disrupts Gram-positive and Gram-negative bacteria through:
The scaffold’s significance in antimicrobial resistance (AMR) mitigation stems from:
Ongoing development focuses on dual-target conjugates where the carboxylic acid moiety links to antimicrobial peptides (AMPs), creating hybrids with enhanced Gram-negative penetration. This approach leverages the scaffold's synthetic versatility to address WHO-critical pathogens like carbapenem-resistant Acinetobacter baumannii [9] [10].
Table 3: Documented Biological Activities of Pyridoquinoline Carboxylic Acid Derivatives
Biological Activity | Pathogen/Model | Key Findings | Reference Compound |
---|---|---|---|
Fumarate reductase inhibition | E. coli O157:H7 | IC₅₀ = 2.3 µM; Disrupts anaerobic respiration | 5-Butyl-2-pyridine carboxylic acid [3] |
Diuretic action | Rat kidney models | 230% urine output vs. hydrochlorothiazide (100%) | N-(4-Methoxyphenyl)carboxamide [8] |
β-Lactam potentiation | ESBL-producing Klebsiella | 16-fold MIC reduction for ceftazidime | 7-Hydroxy-5-oxo-carboxanilide [8] |
Anti-biofilm activity | Pseudomonas aeruginosa PAO1 | 57% reduction at 32 µg/mL; Non-biocidal | Parent carboxylic acid [3] |
The structural plasticity of this scaffold—allowing modifications at C-6/C-7 and carboxyl derivatization—positions it as a versatile platform for next-generation anti-infectives targeting WHO-priority pathogens with minimized resistance development [3] [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9